molecular formula C7H7F3N2O3S B13907682 (3,5-Dimethylpyrazin-2-yl) trifluoromethanesulfonate

(3,5-Dimethylpyrazin-2-yl) trifluoromethanesulfonate

Cat. No.: B13907682
M. Wt: 256.20 g/mol
InChI Key: KZQPWVSLVWQHMW-UHFFFAOYSA-N
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Description

3,5-Dimethylpyrazin-2-yl trifluoromethanesulfonate is an organic compound that belongs to the class of pyrazines. Pyrazines are nitrogen-containing heterocyclic aromatic compounds that are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science. The trifluoromethanesulfonate group is known for its strong electron-withdrawing properties, making this compound highly reactive and useful in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethylpyrazin-2-yl trifluoromethanesulfonate typically involves the reaction of 3,5-dimethylpyrazine with trifluoromethanesulfonic anhydride. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction conditions often include low temperatures and the use of a solvent like dichloromethane to dissolve the reactants and facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of 3,5-dimethylpyrazin-2-yl trifluoromethanesulfonate may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can help control reaction parameters such as temperature, pressure, and reactant concentrations, leading to more efficient and scalable production processes.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethylpyrazin-2-yl trifluoromethanesulfonate undergoes various types of chemical reactions, including:

    Substitution Reactions: The trifluoromethanesulfonate group can be substituted with other nucleophiles, such as amines or alcohols, to form new compounds.

    Oxidation Reactions: The pyrazine ring can undergo oxidation to form pyrazine N-oxides.

    Reduction Reactions: The compound can be reduced to form 3,5-dimethylpyrazine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or acetonitrile.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under controlled conditions.

Major Products Formed

    Substitution Reactions: Products include 3,5-dimethylpyrazin-2-yl derivatives with various functional groups.

    Oxidation Reactions: Products include pyrazine N-oxides.

    Reduction Reactions: Products include 3,5-dimethylpyrazine.

Scientific Research Applications

3,5-Dimethylpyrazin-2-yl trifluoromethanesulfonate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: It is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Medicine: The compound is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 3,5-dimethylpyrazin-2-yl trifluoromethanesulfonate involves its ability to act as an electrophile due to the presence of the trifluoromethanesulfonate group. This makes it highly reactive towards nucleophiles, facilitating various substitution reactions. The pyrazine ring can also interact with biological targets, potentially inhibiting enzymes or interfering with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylpyrazine: Lacks the trifluoromethanesulfonate group, making it less reactive.

    3,5-Dimethylpyrazin-2-ol: Contains a hydroxyl group instead of the trifluoromethanesulfonate group, leading to different reactivity and applications.

    3,6-Dimethylpyrazine: An isomer with different substitution patterns on the pyrazine ring.

Uniqueness

3,5-Dimethylpyrazin-2-yl trifluoromethanesulfonate is unique due to the presence of the trifluoromethanesulfonate group, which imparts strong electron-withdrawing properties and enhances its reactivity. This makes it a valuable compound in synthetic chemistry and various research applications.

Properties

Molecular Formula

C7H7F3N2O3S

Molecular Weight

256.20 g/mol

IUPAC Name

(3,5-dimethylpyrazin-2-yl) trifluoromethanesulfonate

InChI

InChI=1S/C7H7F3N2O3S/c1-4-3-11-6(5(2)12-4)15-16(13,14)7(8,9)10/h3H,1-2H3

InChI Key

KZQPWVSLVWQHMW-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C(=N1)C)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

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